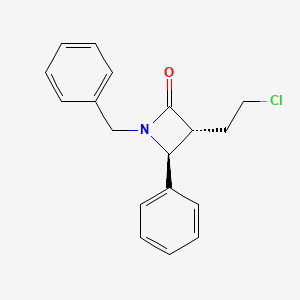
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroethylamine, and phenylacetyl chloride.
Formation of Azetidinone Ring: The reaction between benzylamine and phenylacetyl chloride forms an intermediate, which then reacts with 2-chloroethylamine under basic conditions to form the azetidinone ring.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:
Optimizing Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with sodium azide would yield azido derivatives.
Scientific Research Applications
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of azetidinone derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-benzyl-3-(2-bromoethyl)-4-phenylazetidin-2-one: Similar structure but with a bromoethyl group instead of a chloroethyl group.
(3R,4S)-1-benzyl-3-(2-iodoethyl)-4-phenylazetidin-2-one: Similar structure but with an iodoethyl group.
Uniqueness
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H18ClNO |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 |
InChI Key |
APIYWPJUIMTDRP-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@H](C2=O)CCCl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















